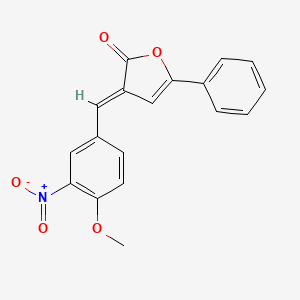
N-(2-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as LY-354,740, is a compound that belongs to the isoxazolecarboxamide family. It is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
N-(2-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide acts as a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is involved in the regulation of glutamate neurotransmission in the brain. By blocking this receptor, this compound reduces the activity of glutamate neurons, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been investigated for its potential use in the treatment of schizophrenia, addiction, and neuropathic pain. The compound has been shown to reduce anxiety-like behavior in animal models and to increase the levels of the neurotransmitter serotonin in the brain. It has also been shown to reduce the activity of dopamine neurons in the brain, which may contribute to its antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a selective antagonist of the mGluR2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. The compound is also relatively stable and easy to synthesize, which makes it a cost-effective research tool.
However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life in vivo, which may limit its usefulness in studies that require long-term administration. The compound also has poor solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is the development of more selective and potent mGluR2 antagonists. This could lead to the development of more effective treatments for anxiety, depression, and other psychiatric disorders.
Another area of interest is the investigation of the role of mGluR2 in addiction and substance abuse. This compound has been shown to reduce the rewarding effects of drugs such as cocaine and alcohol in animal models, suggesting that it may have potential as a treatment for addiction.
Finally, there is also interest in the development of this compound as a diagnostic tool for psychiatric disorders. The compound has been shown to be effective in differentiating between patients with major depressive disorder and healthy controls, suggesting that it may have potential as a biomarker for this condition.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves the reaction of 2-chlorobenzonitrile with methyl isoxazole-4-carboxylate in the presence of a base catalyst. The resulting intermediate is then reacted with phenylmagnesium bromide to form the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been investigated for its potential use in the treatment of schizophrenia, addiction, and neuropathic pain.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-15(16(20-22-11)12-7-3-2-4-8-12)17(21)19-14-10-6-5-9-13(14)18/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRAWOHHRUBBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5857598.png)
![2-[(4-fluorobenzoyl)amino]-3-(4-fluorophenyl)acrylic acid](/img/structure/B5857604.png)
![3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5857615.png)
![7-(difluoromethyl)-N-(4-ethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5857617.png)
![2-(4-chlorophenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5857618.png)





![4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5857658.png)


